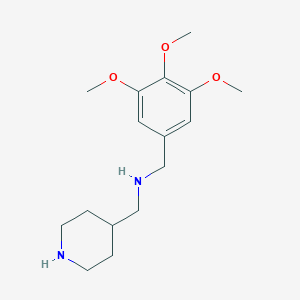
(3-モルホリン-4-イルプロピル)-ピリジン-4-イルメチルアミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Morpholin-4-yl-propyl)-pyridin-4-ylmethyl-amine is an organic compound with the molecular formula C13H21N3O and a molecular weight of 235.33 g/mol . This compound features a morpholine ring and a pyridine ring, connected by a propyl chain.
科学的研究の応用
(3-Morpholin-4-yl-propyl)-pyridin-4-ylmethyl-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Morpholin-4-yl-propyl)-pyridin-4-ylmethyl-amine typically involves the reaction of 4-pyridinemethanol with 3-chloropropylamine in the presence of a base, followed by the addition of morpholine . The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Basic catalysts such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch Reactors: Large-scale batch reactors are used to mix the reactants.
Purification: The product is purified using techniques such as recrystallization or column chromatography to ensure high purity.
化学反応の分析
Types of Reactions
(3-Morpholin-4-yl-propyl)-pyridin-4-ylmethyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the morpholine or pyridine rings are substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of N-oxides.
Reduction: Can result in the formation of secondary or tertiary amines.
Substitution: Can yield various substituted derivatives of the original compound.
作用機序
The mechanism of action of (3-Morpholin-4-yl-propyl)-pyridin-4-ylmethyl-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The morpholine ring and pyridine ring play crucial roles in its binding affinity and specificity .
類似化合物との比較
Similar Compounds
4-Morpholin-4-Yl-Piperidine-1-Carboxylic Acid: Shares the morpholine ring but differs in the rest of the structure.
4-Morpholinepropanesulfonic Acid (MOPS): Contains a morpholine ring and a propanesulfonic acid group.
Uniqueness
(3-Morpholin-4-yl-propyl)-pyridin-4-ylmethyl-amine is unique due to its combination of a morpholine ring and a pyridine ring, connected by a propyl chain. This structure imparts specific chemical and biological properties that are distinct from other similar compounds.
特性
IUPAC Name |
3-morpholin-4-yl-N-(pyridin-4-ylmethyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1(7-16-8-10-17-11-9-16)4-15-12-13-2-5-14-6-3-13/h2-3,5-6,15H,1,4,7-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNMZQLUQBOZKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNCC2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethanol](/img/structure/B262667.png)

![2-{2-[(4-Isopropylbenzyl)amino]ethoxy}ethanol](/img/structure/B262671.png)



![({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE](/img/structure/B262679.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B262680.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B262682.png)
![({2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE](/img/structure/B262685.png)
SULFANYL]PROPYL})AMINE](/img/structure/B262686.png)
![{3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}[(2,4,5-TRIMETHOXYPHENYL)METHYL]AMINE](/img/structure/B262687.png)
![2-({4-[(4-Methylbenzyl)oxy]benzyl}amino)ethanol](/img/structure/B262690.png)
![2-[(4-Isopropylbenzyl)amino]-1-phenylethanol](/img/structure/B262692.png)
